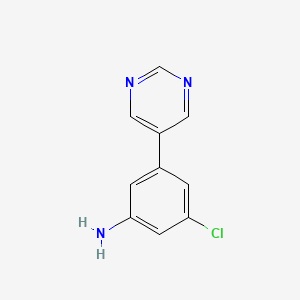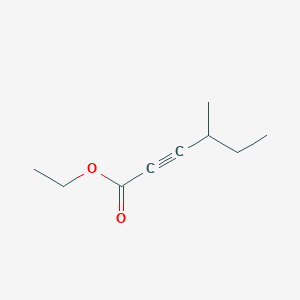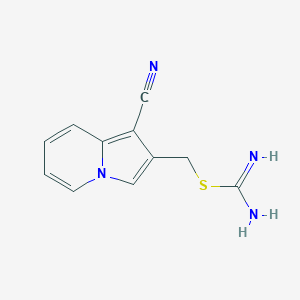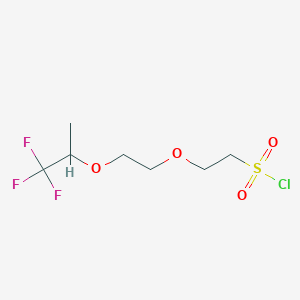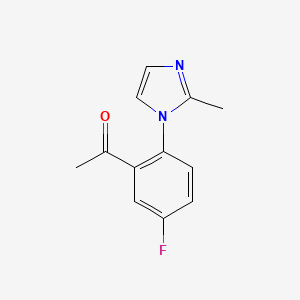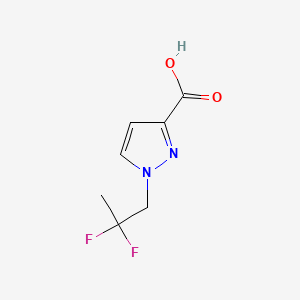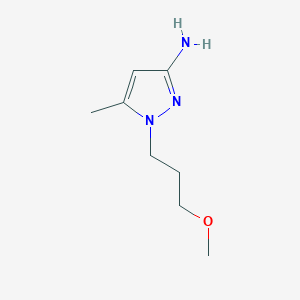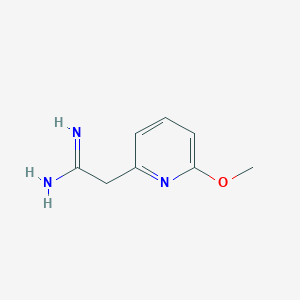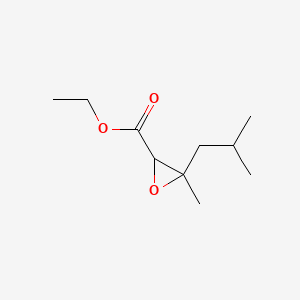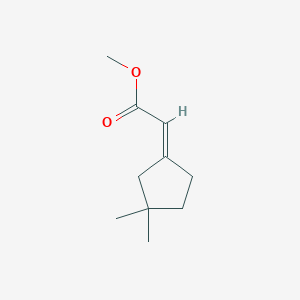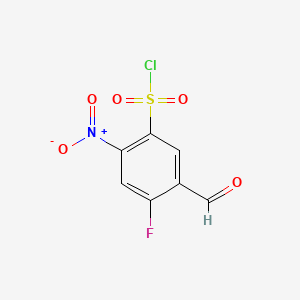
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate is an organic compound with the molecular formula C10H18O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-methyl-3-isobutyloxirane-2-carboxylate with a suitable oxidizing agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, ensuring efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring into diols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired product but typically involve specific temperature, pressure, and solvent choices .
Major Products Formed
The major products formed from these reactions include carboxylic acids, diols, and substituted derivatives, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate involves its interaction with molecular targets through its epoxide ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with target molecules. These interactions can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl trans-3-methyl-3-isobutyloxirane-2-carboxylate: Differing in the spatial arrangement of substituents around the epoxide ring.
Ethyl 3-methyl-3-isobutyloxirane-2-carboxylate: Lacking the cis configuration.
Ethyl 3-methyl-3-isobutyloxirane-2-carboxylate derivatives: Various derivatives with different functional groups attached to the oxirane ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
24222-12-6 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
ethyl 3-methyl-3-(2-methylpropyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-5-12-9(11)8-10(4,13-8)6-7(2)3/h7-8H,5-6H2,1-4H3 |
Clave InChI |
PUIUZWMTQGBAIE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(O1)(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



